molecular formula C19H20N2O2 B2382291 (E)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1904606-50-3

(E)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2382291
CAS RN: 1904606-50-3
M. Wt: 308.381
InChI Key: UXYGMUZOOUUVJO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as a pyrrolidine derivative and is synthesized through a multistep process.

Scientific Research Applications

Antimicrobial Agent Synthesis

(E)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one has been involved in the synthesis of novel pyrrole-3-carboxylate derivatives which exhibited promising in vitro antimicrobial activities. These synthesized compounds, characterized by their chemical structures, demonstrated significant antibacterial and antifungal properties, potentially due to the presence of heterocyclic rings. Such compounds offer a template for developing new antimicrobial agents and may contribute to designing innovative therapeutic tools (Hublikar et al., 2019).

Anticancer and Antibacterial Studies

Substituted heterocyclic pyridine derivatives related to this compound have been studied for their anticancer and antibacterial effects. Metal complexes of these derivatives were synthesized and screened for in vitro cytotoxicity against carcinoma cell lines. Additionally, the ligand and its metal complexes were evaluated for antibacterial activities, showing moderate to significant activity at higher doses. This highlights the potential of such compounds in developing treatments for various types of bacterial infections and cancer (Chaitanya et al., 2022).

properties

IUPAC Name

(E)-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-15-6-5-9-18(20-15)23-17-12-13-21(14-17)19(22)11-10-16-7-3-2-4-8-16/h2-11,17H,12-14H2,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYGMUZOOUUVJO-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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